2-Bromo-6-hydroxybenzonitrile
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Overview
Description
2-Bromo-6-hydroxybenzonitrile is an organic compound with the molecular formula C7H4BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a hydroxyl group at the sixth position. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the bromination of 6-hydroxybenzonitrile using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions. The compound is then purified through crystallization or distillation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding quinones or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-6-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-hydroxybenzonitrile involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-hydroxybenzonitrile
- 3,5-Dibromo-4-hydroxybenzonitrile
- 3,5-Diiodo-4-hydroxybenzonitrile
Uniqueness
2-Bromo-6-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-bromo-6-hydroxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJPUFJBGIVSTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619564 |
Source
|
Record name | 2-Bromo-6-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73289-85-7 |
Source
|
Record name | 2-Bromo-6-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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